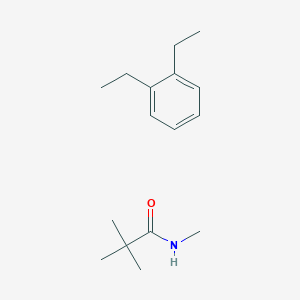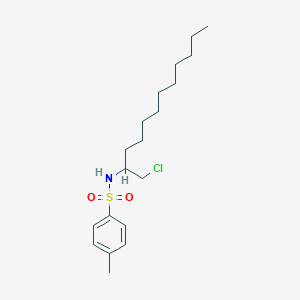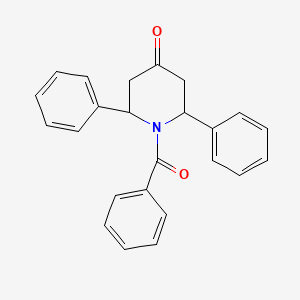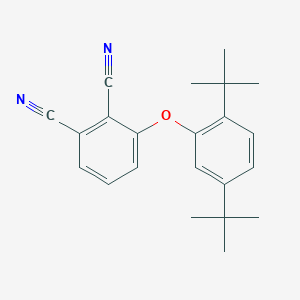
N,2,2-Trimethylpropanamide--1,2-diethylbenzene (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,2-Trimethylpropanamide–1,2-diethylbenzene (1/1) is a chemical compound that combines the structural features of both N,2,2-trimethylpropanamide and 1,2-diethylbenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethylpropanamide typically involves the reaction of isobutyric acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
For the preparation of 1,2-diethylbenzene, ethylbenzene undergoes a Friedel-Crafts alkylation reaction with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of N,2,2-trimethylpropanamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Similarly, 1,2-diethylbenzene is produced through catalytic processes that maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N,2,2-Trimethylpropanamide–1,2-diethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,2,2-Trimethylpropanamide–1,2-diethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,2,2-trimethylpropanamide–1,2-diethylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,2-trimethylpropanamide: Shares the amide functional group but lacks the benzene ring.
1,2-diethylbenzene: Contains the benzene ring with ethyl substituents but lacks the amide group.
Uniqueness
N,2,2-Trimethylpropanamide–1,2-diethylbenzene is unique due to the combination of both amide and benzene ring structures, which imparts distinct chemical and physical properties. This dual functionality makes it versatile for various applications in different fields .
Eigenschaften
CAS-Nummer |
676148-37-1 |
|---|---|
Molekularformel |
C16H27NO |
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
1,2-diethylbenzene;N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C10H14.C6H13NO/c1-3-9-7-5-6-8-10(9)4-2;1-6(2,3)5(8)7-4/h5-8H,3-4H2,1-2H3;1-4H3,(H,7,8) |
InChI-Schlüssel |
WICKACYDQRKNAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1CC.CC(C)(C)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)


![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)

![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)

![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
